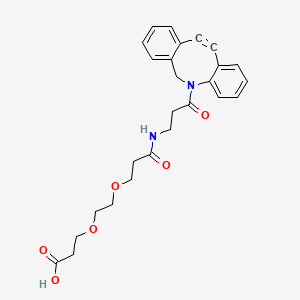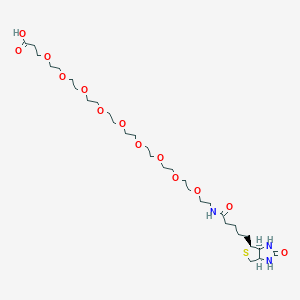
Sgk1-IN-2
Vue d'ensemble
Description
Sgk1-IN-2 is a useful research compound. Its molecular formula is C17H12Cl2N6O2S and its molecular weight is 435.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sgk1-IN-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sgk1-IN-2 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Role in Cellular and Physiological Processes
SGK1 (serum- and glucocorticoid-inducible kinase 1) is involved in a variety of physiological and pathological processes. It acts as an essential mediator of the PI3K/mTOR signaling pathway in cancer, influencing tumor growth, survival, metastasis, and therapeutic resistance. SGK1 is overexpressed in several tumor types, including prostate cancer, colorectal carcinoma, and breast cancer, highlighting its significance in oncological research (Zhu et al., 2020).
2. Implications in Renal Function and Blood Pressure Regulation
SGK1 has been studied for its role in regulating renal function and blood pressure. It is known to stimulate Na+ reabsorption and contribute to hypertension and metabolic syndrome. A variant of the SGK1 gene is associated with increased blood pressure and obesity, making it a subject of interest in studying cardiovascular diseases and hypertension (Lang et al., 2010).
3. Contribution to Neurological Functions and Diseases
SGK1's role in the regulation of neuronal function is significant. It participates in the regulation of transport, neuroexcitability, and memory consolidation. SGK1's potential contributions to various cerebral functions and diseases, such as Parkinson's disease, schizophrenia, and depression, are areas of active research (Lang et al., 2010).
4. Target for Therapeutic Interventions
Given its role in various pathophysiological conditions, SGK1 is considered a potential target for therapeutic interventions. This includes applications in metabolic syndrome, tumor growth, and possibly neurodegenerative diseases. Its wide range of functions makes it an attractive target for developing novel therapeutic strategies (Lang et al., 2013).
5. Impact on Immune Response and T Cell Differentiation
SGK1 also plays a role in the differentiation and function of T cells. It has been shown to promote T helper type 2 (TH2) differentiation and simultaneously repress the production of interferon-γ (IFN-γ). This suggests its potential impact on immune response modulation, which could be critical in diseases like asthma and other immune-related conditions (Heikamp et al., 2014).
Propriétés
IUPAC Name |
N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2,5-dichlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O2S/c18-10-3-6-12(19)14(7-10)28(26,27)25-11-4-1-9(2-5-11)13-8-21-15-16(20)23-24-17(15)22-13/h1-8,25H,(H3,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTERCHJCWXQPSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NNC(=C3N=C2)N)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sgk1-IN-2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




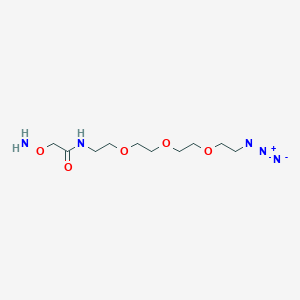
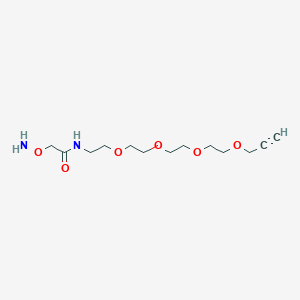
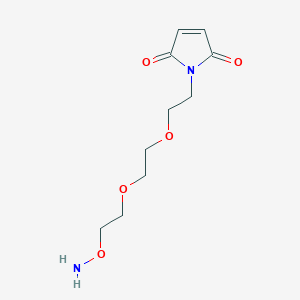

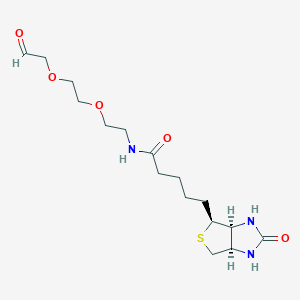
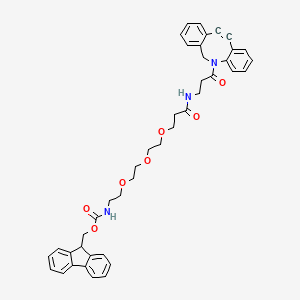

![3,6-bis[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B8103988.png)


![Glycine,N-[4-[[6-amino-2-(butylamino)-7,8-dihydro-8-oxo-9H-purin-9-yl]methyl]benzoyl]](/img/structure/B8104017.png)
